molecular formula C9H8ClFO4S B2507804 Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate CAS No. 1566997-25-8

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

Cat. No.: B2507804
CAS No.: 1566997-25-8
M. Wt: 266.67
InChI Key: HWBBOCGDHXNZCC-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate typically involves the chlorosulfonation of 4-fluoro-2-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 4-fluoro-2-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Esterification: The resulting 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl chloride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonyl Fluoride/Chloride: Formed from reduction reactions.

    Carboxylic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a labeling reagent for biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
  • Sulfonimidates

Uniqueness

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of the fluorine atom enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBOCGDHXNZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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